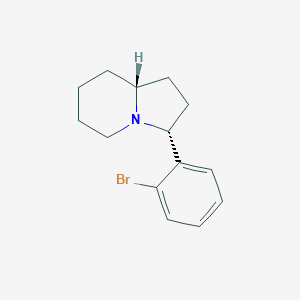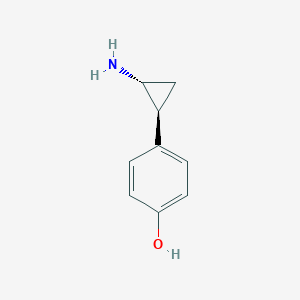
4-Hydroxytranylcypromine
Descripción general
Descripción
Synthesis Analysis
The synthesis of trans-4-hydroxyproline, a compound structurally similar to 4-Hydroxytranylcypromine, has been studied extensively. The synthesis was performed using two modules: a α-ketoglutarate (α-KG) synthesis module and L-proline synthesis with hydroxylation module . The biosynthetic pathway was strengthened while branching pathways were disrupted, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .Chemical Reactions Analysis
Tranylcypromine, a related compound, acts via irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the catabolism of various neurotransmitters . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .Aplicaciones Científicas De Investigación
Monoamine Oxidase Inhibition : 4-Methoxytranylcypromine (MeOTCP), a ring-substituted analogue of tranylcypromine, shows greater inhibition of type A monoamine oxidase in the brain, liver, and heart compared to tranylcypromine. This suggests potential antidepressant effects similar to tranylcypromine (R. L. Sherry-McKenna et al., 1992) (Biological psychiatry).
Metabolite Detection and Quantitation : Studies have confirmed the formation of p-hydroxytranylcypromine from tranylcypromine in rat brains. This metabolite also inhibits monoamine oxidase, suggesting its potential role in the pharmacological profile of tranylcypromine (G. Baker et al., 2005) (Journal of Neural Transmission).
Analysis of Hydroxyproline : Although not directly related to 4-Hydroxytranylcypromine, studies on 4-Hydroxyproline, a specific amino acid of collagen, provide insights into analytical techniques that could be relevant for studying 4-Hydroxytranylcypromine and its metabolites. These studies focus on developing sensitive and specific methods for the detection and quantification of hydroxyproline, which could be applicable in similar biochemical analyses (Yung-Kai Lin & Che-Yung Kuan, 2010) (Food Chemistry).
Pharmacological Profile of Analogues : The study of various analogues of tranylcypromine, such as para-hydroxytranylcypromine, provides insights into the pharmacological effects, including monoamine oxidase inhibition and effects on catecholamine and serotonin uptake. This is crucial for understanding the broader pharmacological applications of compounds related to 4-Hydroxytranylcypromine (A. Nazarali et al., 1987) (European Journal of Drug Metabolism and Pharmacokinetics).
Mecanismo De Acción
Target of Action
4-Hydroxytranylcypromine is a metabolite of Tranylcypromine , a monoamine oxidase inhibitor (MAOI) . The primary targets of 4-Hydroxytranylcypromine are the enzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) . These enzymes are responsible for the oxidative deamination of several amines, including serotonin, norepinephrine, epinephrine, and dopamine .
Mode of Action
4-Hydroxytranylcypromine, like Tranylcypromine, acts as a nonselective and irreversible inhibitor of MAO . It binds to the active site of MAO-A and MAO-B, preventing these enzymes from breaking down monoamines . This results in an increase in the levels of monoamines, such as serotonin, norepinephrine, and dopamine .
Biochemical Pathways
The inhibition of MAO-A and MAO-B by 4-Hydroxytranylcypromine affects several biochemical pathways. The most significant is the increase in the levels of monoamines in the synaptic cleft . This can lead to enhanced neurotransmission, which is thought to alleviate symptoms of depression .
Pharmacokinetics
Tranylcypromine has a bioavailability of 50% , and it is metabolized in the liver . Its metabolites, including 4-Hydroxytranylcypromine, are less potent MAO inhibitors than Tranylcypromine itself . The elimination half-life of Tranylcypromine is about 2.5 hours , and it is excreted in urine and feces .
Result of Action
The inhibition of MAO by 4-Hydroxytranylcypromine leads to an increase in the levels of monoamines in the brain . This can result in improved mood and reduced symptoms of depression . It’s important to note that the metabolites of tranylcypromine, including 4-hydroxytranylcypromine, are less potent mao inhibitors than tranylcypromine itself .
Action Environment
The action of 4-Hydroxytranylcypromine can be influenced by various environmental factors. For instance, the presence of certain foods and medications can interact with MAOIs, leading to potentially dangerous increases in blood pressure . Therefore, individuals taking MAOIs are often advised to avoid foods high in tyramine and to be cautious with certain medications .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(1S,2R)-2-aminocyclopropyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADIWKXZWHXEDX-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909199 | |
| Record name | 4-(2-Aminocyclopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxytranylcypromine | |
CAS RN |
104777-77-7 | |
| Record name | rel-4-[(1R,2S)-2-Aminocyclopropyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104777-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxytranylcypromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104777777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminocyclopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the presence of 4-hydroxytranylcypromine as a metabolite of tranylcypromine in Cunninghamella echinulata suggest about mammalian metabolism?
A1: The study found that Cunninghamella echinulata metabolizes tranylcypromine into several compounds, including 4-hydroxytranylcypromine, N-acetyltranylcypromine, and the N,O-diacetyl derivative of 4-hydroxytranylcypromine []. The identification of N-acetyltranylcypromine as the major metabolite in this fungus mirrors observations in mammalian systems. This parallel suggests that Cunninghamella echinulata could serve as a useful model for studying tranylcypromine metabolism in mammals, potentially providing insights into the formation and significance of 4-hydroxytranylcypromine in humans as well.
Q2: The study mentions the impact of incubation conditions on tranylcypromine biotransformation. Could these conditions also influence the formation of 4-hydroxytranylcypromine?
A2: The research highlights the impact of incubation conditions, such as temperature and agitation, on the rate and extent of tranylcypromine metabolism by Cunninghamella echinulata []. While not directly investigated for 4-hydroxytranylcypromine, it's plausible that these factors could also influence its formation. Factors affecting fungal growth and metabolism, like glucose utilization, ammonia formation, and pH, were linked to the rate of tranylcypromine biotransformation. Therefore, optimizing these incubation conditions might be crucial for studying the specific metabolic pathways leading to 4-hydroxytranylcypromine and understanding its potential role as a metabolite.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




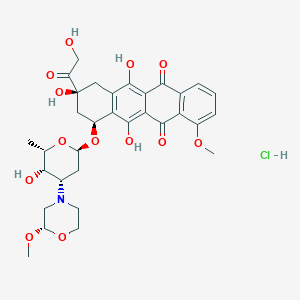
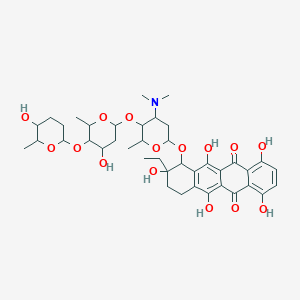
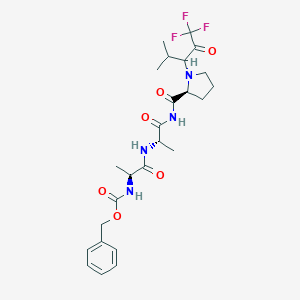
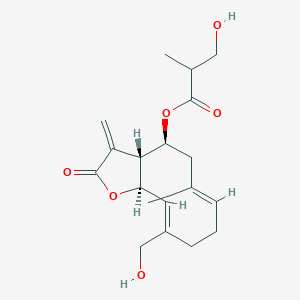
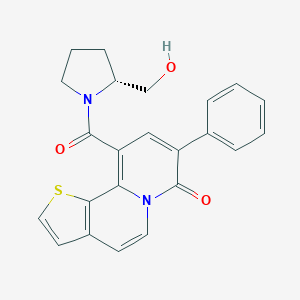
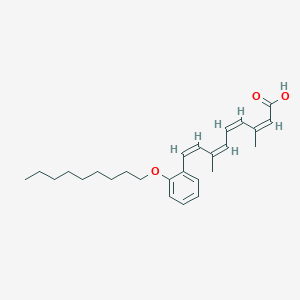

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)

![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
